molecular formula C9H20O2Si B040778 tert-Butyldimethylsilyl (R)-(-)-glycidyl ether CAS No. 124150-87-4

tert-Butyldimethylsilyl (R)-(-)-glycidyl ether

Cat. No. B040778
CAS RN: 124150-87-4
M. Wt: 188.34 g/mol
InChI Key: YANSSVVGZPNSKD-MRVPVSSYSA-N
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Description

tert-Butyldimethylsilyl (R)-(-)-glycidyl ether is a compound used in various chemical syntheses and reactions. It is particularly notable for its role in protecting hydroxyl groups and in facilitating a range of chemical transformations.

Synthesis Analysis

The synthesis of this compound typically involves the use of tert-Butyldimethylsilyl derivatives. These derivatives are known for their stability under different conditions and their ability to undergo efficient chemical reactions. For instance, tert-Butyldimethylsilyl ethers can be desilylated to their corresponding alcohols and phenols in good yield using specific catalysts in certain conditions (Yu & Verkade, 2000).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the tert-butyldimethylsilyl group attached to the glycidyl ether framework. This structure plays a crucial role in its reactivity and stability under various chemical conditions.

Chemical Reactions and Properties

This compound is involved in various chemical reactions, including polymerization and deprotection processes. For example, it participates in the anionic polymerization of glycidol, leading to different polymer structures depending on the reaction conditions (Vandenberg, 1985). Additionally, tert-Butyldimethylsilyl ethers can be selectively deprotected under specific conditions, demonstrating their utility in synthetic chemistry (Jadhav, Lee, Jeong, Lim, Sohn, & Kim, 2012).

Scientific Research Applications

  • Protection of Hydroxyl Groups : Dimethyl-tert-butylsilyl acts as a stable hydroxyl-protecting agent with applications in prostaglandin synthesis (Corey & Venkateswarlu, 1972).

  • Structure Elucidation : It is effective in preventing coordination with lanthanide shift reagents, aiding in the accurate structure evaluation of polyfunctional organic compounds (Raber & Propeck, 1982).

  • Identification of Anabolic Steroids : The derivatives improve the identification of anabolic steroids and their metabolites in human urine without reference standards (Steffenrud, 1996).

  • Polymerization Processes : Anionic polymerization of glycidol or its trimethylsilyl ether (TMSGE) produces a low molecular weight, amorphous 1,4-poly(3-hydroxyoxetane) with significant branching, leading to new rearrangement polymerization (Vandenberg, 1985).

  • Fatty Acid Quantification : Selective silylation using tert-butyldimethylsilyl reagents can quantify unsaturated and hydroxy fatty acids, useful in complex mixture separation and quantification (Woollard, 1983).

  • Efficient Synthesis Processes : Novel methods for cleaving silyl protecting groups in tert-butyldimethylsilyl ethers enable efficient synthesis of complex targeting molecules in high yield (Jadhav et al., 2012).

  • Bioremediation Processes : Aspergillus niger M200 enzyme hydrolyzes (S)-tert-butyl glycidyl ether to (S)-3-tert-butoxy-1,2-propanediol, potentially aiding bioremediation efforts (Kotik, Břicháč, & Kyslík, 2005).

Mechanism of Action

Target of Action

Tert-Butyldimethylsilyl ®-(-)-glycidyl ether, also known as ®-tert-butyldimethyl(oxiran-2-ylmethoxy)silane, is primarily used as a protective group in organic synthesis . Its primary targets are hydroxyl groups in organic compounds, particularly alcohols and phenols .

Mode of Action

The compound interacts with its targets by undergoing a silylation reaction . This involves the replacement of a hydrogen atom in the hydroxyl group with the tert-butyldimethylsilyl group, forming a silyl ether . The silylation reaction is typically catalyzed by a base and occurs under mild conditions .

Biochemical Pathways

The protection of hydroxyl groups can prevent unwanted reactions in certain positions of a molecule, allowing for selective reactions to occur at other positions . This can be crucial in multi-step organic synthesis processes.

Pharmacokinetics

It’s worth noting that silyl ethers are generally stable and resistant to hydrolysis, making them suitable for use in various reaction conditions .

Result of Action

The result of the action of tert-butyldimethylsilyl ®-(-)-glycidyl ether is the formation of a silyl ether, where the hydroxyl group of the target molecule is protected . This protection can be reversed under certain conditions, such as treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C, leading to the rapid cleavage of the silyl ethers to alcohols .

Action Environment

The action of tert-butyldimethylsilyl ®-(-)-glycidyl ether is influenced by several environmental factors. For instance, the silylation reaction is typically performed in an anhydrous environment to prevent hydrolysis . The reaction rate can be influenced by the temperature and the nature of the solvent used . Furthermore, the stability of the resulting silyl ether can be affected by the pH of the environment, with silyl ethers being stable to aqueous base but can be converted back to the alcohols under acidic conditions .

Safety and Hazards

According to the safety data sheet, “tert-Butyldimethylsilyl ®-(-)-glycidyl ether” is classified as a combustible liquid (H227) under the GHS Classification . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Relevant Papers

properties

IUPAC Name

tert-butyl-dimethyl-[[(2R)-oxiran-2-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANSSVVGZPNSKD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451681
Record name tert-Butyldimethylsilyl (R)-(-)-glycidyl ether
Source EPA DSSTox
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Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124150-87-4
Record name (R)-tert-Butyldimethyl(oxiran-2-ylmethoxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124150-87-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyldimethylsilyl (R)-(-)-glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (2R)
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Synthesis routes and methods I

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-(tert-butyldimethylsilyl) glycidyl ether (5.64 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-(tert-butyldimethylsilyl) glycidyl ether 5c (2.72 g, 14.5 mmol, 48%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 Torr). The product was determined to be present in >99% ee by derivatization through ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C. and direct analysis of the 2-napthylsulfide thus obtained (Chiralcel OD, 99.25:0.75 hexanes:EtOH, 1 mL/min, 230 nm).
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Name
(R,R)-(salen)Co(II)
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297 mL
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32 mL
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Synthesis routes and methods II

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-(tert-butyldimethylsilyl) glycidyl ether (5.64 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-(tert-butyldimethylsilyl) glycidyl ether 5c (2.72 g, 14.5 mmol, 48%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 Torr). The product was determined to be present in >99% ee by derivatization through ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C. and direct analysis of the 2-napthylsulfide thus obtained (Chiralcel OD, 99.25:0.75 hexanes:EtOH, 1 mL/min, 230 nm).
[Compound]
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(R,R)-(salen)Co(II)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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